molecular formula C10H18O2 B13792136 Ethyl cis-5-octenoate

Ethyl cis-5-octenoate

Katalognummer: B13792136
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: CTLQABFCRGVNEH-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl cis-5-octenoate is an organic compound with the chemical formula C10H18O2. It is an ester formed from the reaction of ethanol and cis-5-octenoic acid. This compound is known for its fruity and sweet aroma, making it a valuable ingredient in the fragrance and flavor industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl cis-5-octenoate can be synthesized through the esterification of cis-5-octenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the high quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl cis-5-octenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl cis-5-octenoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl cis-5-octenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit the formation of persister cells in bacteria by regulating the antitoxin HipB . This mechanism highlights its potential use in combating persistent bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Ethyl cis-5-octenoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific configuration and position of the double bond, which imparts distinct chemical and biological properties. Its fruity aroma and potential therapeutic applications make it a valuable compound in various fields .

Eigenschaften

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

ethyl (Z)-oct-5-enoate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5-

InChI-Schlüssel

CTLQABFCRGVNEH-WAYWQWQTSA-N

Isomerische SMILES

CC/C=C\CCCC(=O)OCC

Kanonische SMILES

CCC=CCCCC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.